

An In-depth Technical Guide to Deuterated 1,4-Butanedithiol

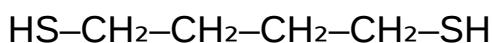
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-butanedithiol-d8

Cat. No.: B12401800

[Get Quote](#)

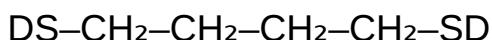

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of deuterated 1,4-butanedithiol. Given the limited direct experimental data on its deuterated forms, this document leverages data from the non-deuterated parent compound, 1,4-butanedithiol, and outlines logical approaches to its isotopic labeling.

Chemical Structure and Properties

1,4-Butanedithiol is an organosulfur compound with two thiol (-SH) functional groups at either end of a four-carbon chain.^{[1][2]} Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (D). The most common deuterated forms would be either partially deuterated, for instance at the functional thiol groups (1,4-butanedithiol-d2), or fully deuterated, where all hydrogen atoms are replaced (1,4-butanedithiol-d10).

The chemical structure of the non-deuterated and two possible deuterated isotopologues are depicted below.

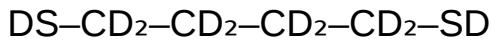


1,4-Butanedithiol

Figure 1. Chemical Structure of 1,4-Butanedithiol

[Click to download full resolution via product page](#)

Figure 1. Chemical Structure of 1,4-Butanedithiol



1,4-Butanedithiol-d2

Figure 2. Structure of 1,4-Butanedithiol-d2

[Click to download full resolution via product page](#)

Figure 2. Structure of 1,4-Butanedithiol-d2

1,4-Butanedithiol-d10

Figure 3. Structure of 1,4-Butanedithiol-d10

[Click to download full resolution via product page](#)

Figure 3. Structure of 1,4-Butanedithiol-d10

Quantitative Data

The following table summarizes the key physicochemical properties of non-deuterated 1,4-butanedithiol. The molecular weight would increase with deuteration.

Property	Value
Molecular Formula	C ₄ H ₁₀ S ₂ [1] [3]
Molecular Weight	122.25 g/mol
Appearance	Colorless to pale yellow liquid [2]
Boiling Point	195.5 °C [1]
Melting Point	-53.9 °C [1]
Density	1.042 g/mL at 25 °C [4]
Refractive Index (n ₂₀ /D)	1.529 [4]
CAS Number	1191-08-8 [3] [4]

Experimental Protocols: Synthesis of Deuterated 1,4-Butanedithiol

While specific protocols for the synthesis of deuterated 1,4-butanedithiol are not readily available in the literature, a common method for preparing the non-deuterated compound involves the reaction of 1,4-dibromobutane with a sulfur source like thiourea, followed by hydrolysis.[\[2\]](#) This general approach can be adapted for the synthesis of its deuterated analogues by utilizing a deuterated starting material.

Proposed Synthesis of 1,4-Butanedithiol-d₈

This protocol outlines a hypothetical synthesis of **1,4-butanedithiol-d₈**, starting from commercially available 1,4-dibromobutane-d₈.

Materials:

- 1,4-dibromobutane-d₈
- Thiourea
- Sodium hydroxide

- Ethanol
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Thiouronium Salt Formation:** A solution of 1,4-dibromobutane-d8 in ethanol is reacted with two equivalents of thiourea under reflux. This reaction forms the corresponding bis-thiouronium salt.
- **Hydrolysis:** The resulting salt is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. This step cleaves the thiouronium salt to yield the dithiolate.
- **Acidification:** The reaction mixture is cooled and then acidified with hydrochloric acid to protonate the dithiolate, forming the neutral **1,4-butanedithiol-d8**.
- **Extraction and Purification:** The product is extracted from the aqueous solution using diethyl ether. The organic layer is then washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

The following diagram illustrates the proposed synthetic workflow.

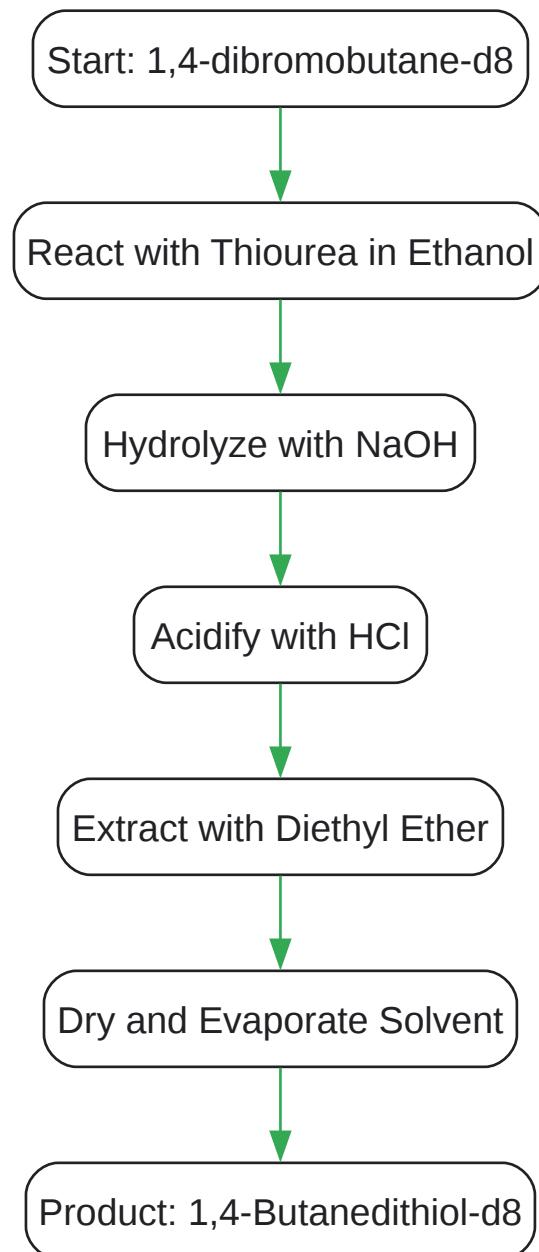
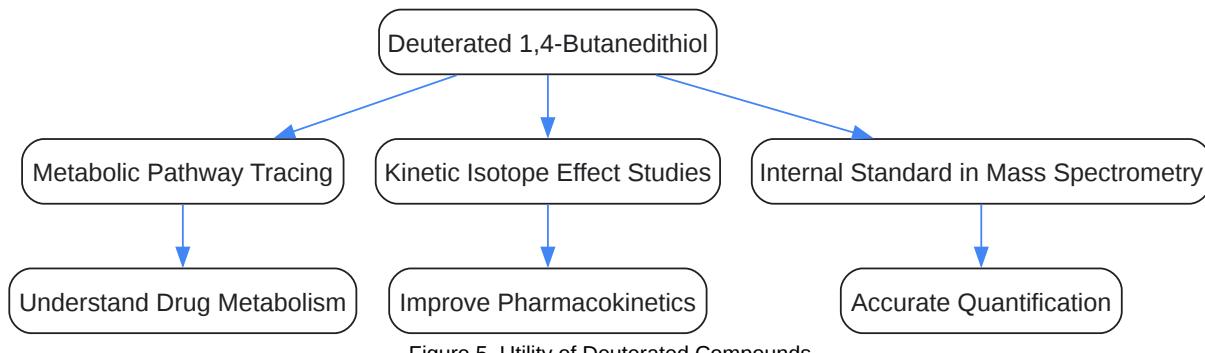


Figure 4. Proposed Synthesis Workflow

[Click to download full resolution via product page](#)


Figure 4. Proposed Synthesis Workflow

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific disciplines. In drug development, isotopic labeling can be used to:

- Trace Metabolic Pathways: By replacing hydrogen with deuterium, the metabolic fate of a drug candidate can be followed using techniques like mass spectrometry.
- Alter Metabolic Profiles: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially improving the pharmacokinetic profile of a drug.
- Enhance Analytical Sensitivity: Deuterated internal standards are widely used in quantitative mass spectrometry-based assays to improve accuracy and precision.

The logical relationship for the utility of deuterated compounds in research is depicted below.

[Click to download full resolution via product page](#)

Figure 5. Utility of Deuterated Compounds

In conclusion, while direct experimental data on deuterated 1,4-butanedithiol is scarce, its synthesis is feasible through established chemical routes using deuterated starting materials. The resulting isotopically labeled compound would be a valuable asset for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. 1,4-Butanedithiol | C4H10S2 | CID 79148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-BUTANEDITHIOL | 1191-08-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Deuterated 1,4-Butanedithiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401800#deuterated-1-4-butanedithiol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com